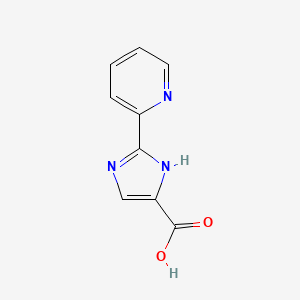

1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)-

描述

Historical Context and Discovery

The compound 1H-imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, first emerged in synthetic chemistry literature during the early 2000s as part of efforts to develop bifunctional ligands for transition metal coordination. Its synthesis was inspired by the structural versatility of imidazole derivatives, which are known for their roles in biological systems and catalytic applications. Early reports of related compounds, such as 1-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid (CAS RN 1779128-15-2), were documented in patent filings describing methods for preparing imidazole-carboxylic acid derivatives via reactions with carbon dioxide under high-pressure conditions. The specific 2-pyridinyl-substituted variant gained attention for its unique electronic properties, which stem from the synergistic effects of the electron-deficient pyridine ring and the electron-rich imidazole moiety.

Importance in Heterocyclic Chemistry

This compound occupies a critical niche in heterocyclic chemistry due to its dual functionality:

- Coordination Capacity : The pyridine and imidazole nitrogen atoms enable chelation with transition metals, making it valuable in catalysis and materials science.

- Acid-Base Properties : The carboxylic acid group (pKa ~4.5) and imidazole ring (pKa ~6.5) allow pH-dependent reactivity, facilitating applications in supramolecular chemistry.

- Structural Analogues : It serves as a precursor for synthesizing derivatives like methyl esters and amides, which are explored in medicinal chemistry for targeting enzyme active sites.

Table 1 : Key Properties of 1H-Imidazole-5-carboxylic Acid, 2-(2-Pyridinyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇N₃O₂ | |

| Molecular Weight | 189.17 g/mol | |

| CAS RN | 1779128-15-2 | |

| Tautomeric Forms | 1H- and 3H-imidazole tautomers |

Structural Features and Nomenclature

The compound’s structure consists of:

- A 1H-imidazole core with a carboxylic acid group at position 5 and a 2-pyridinyl substituent at position 2.

- Tautomerism : The imidazole ring exhibits prototropic tautomerism, with the hydrogen atom shifting between N1 and N3 positions, influencing its coordination behavior.

- IUPAC Name : 2-(pyridin-2-yl)-1H-imidazole-5-carboxylic acid.

X-ray crystallographic studies of analogous complexes, such as nickel(II) derivatives, reveal distorted octahedral geometries when the ligand coordinates via pyridyl and imidazole nitrogen atoms. The planarity of the conjugated system enhances π-π stacking interactions in solid-state structures.

Significance in Academic Research

Academic interest in this compound spans three domains:

- Coordination Chemistry : It forms stable complexes with metals like Ni(II), Ir(III), and Ru(II), which are studied for electrocatalysis and luminescent materials. For example, iridium complexes incorporating this ligand exhibit blue-shifted photoluminescence with quantum yields up to 0.91.

- Medicinal Chemistry : Derivatives inhibit enzymes such as p38 MAP kinase (IC₅₀ = 89 nM), highlighting potential in anti-inflammatory drug design.

- Organic Synthesis : The carboxylic acid group enables conjugation to polymers or biomolecules, as seen in ECL (electrochemiluminescence) label development.

Research Highlight : A 2022 study demonstrated that nickel(II) complexes of 2-(2-pyridyl)imidazole ligands exhibit antibacterial activity against E. coli and S. aureus (MIC = 8–16 µg/mL), surpassing ciprofloxacin in some cases.

属性

IUPAC Name |

2-pyridin-2-yl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-8(12-7)6-3-1-2-4-10-6/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTYDADYYHNQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization Using α-Chlorooxaloacetate Diethyl Ester and Butamidine Derivatives

A notable and efficient synthetic route, although reported for related imidazole-5-carboxylic acid esters, involves the use of α-chlorooxaloacetate diethyl ester as a key starting material. This method has been shown to:

- Shorten the synthetic route to three main steps.

- Operate under mild reaction conditions.

- Avoid harsh reagents such as concentrated sulfuric acid or fuming nitric acid, reducing environmental impact.

- Achieve high product yield and purity.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | α-Chlorooxaloacetate diethyl ester + Butamidine or its acid salt | Mild temperature, solvent medium | Formation of imidazole ring intermediate |

| 2 | Hydrolysis | Controlled aqueous conditions | Conversion to imidazole-5-carboxylic acid ester |

| 3 | Optional esterification or purification | Standard organic synthesis techniques | Final product: 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester (analogous to target compound) |

This method is adaptable for 2-(2-pyridinyl) substitution by selecting appropriate amidine derivatives containing the pyridine ring, facilitating direct incorporation into the imidazole scaffold.

Condensation of 4-Pyridinemethanol with Imidazole-5-carboxylic Acid

Another approach involves a condensation reaction between 4-pyridinemethanol and imidazole-5-carboxylic acid under acidic conditions using dehydrating agents such as thionyl chloride or phosphorus oxychloride. This method proceeds through:

- Activation of the carboxylic acid group to form an acid chloride intermediate.

- Nucleophilic attack by the pyridinemethanol to form an ester or amide linkage.

- Reflux conditions to drive the condensation to completion.

Purification is typically achieved by recrystallization or column chromatography to isolate the pure 1H-imidazole-5-carboxylic acid, 2-(2-pyridinyl)- derivative.

| Parameter | Details |

|---|---|

| Starting materials | 4-Pyridinemethanol, imidazole-5-carboxylic acid |

| Dehydrating agents | Thionyl chloride, phosphorus oxychloride |

| Reaction conditions | Reflux in suitable solvent (e.g., dichloromethane) |

| Purification methods | Recrystallization, column chromatography |

| Yield | Moderate to high, depending on optimization |

This method is widely used for laboratory-scale synthesis and can be optimized for industrial production.

Cycloaddition Using α-Isocyanoacetates and Imidoyl Chlorides

For related imidazole carboxylates, cycloaddition reactions using α-isocyanoacetates and diarylimidoyl chlorides have been reported to efficiently construct 1,5-disubstituted imidazole-4-carboxylates. While this method is more commonly applied to 1,5-diaryl imidazole derivatives, it offers a versatile platform that could be adapted for 2-(2-pyridinyl) substitution.

- Use of α-isocyanoacetates as multifunctional synthons.

- Copper(I) chloride catalysis in hexamethylphosphoric triamide (HMPT).

- Mild room temperature conditions.

- Formation of imidazole ring with carboxylate ester functionality.

| Step | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 1 | Potassium salt of ethyl isocyanoacetate + imidoyl chlorides | CuCl catalysis, HMPT solvent, room temperature | 1,5-disubstituted imidazole-4-carboxylate esters |

This method provides high regioselectivity and functional group tolerance, which may be exploited for synthesizing 2-(2-pyridinyl) substituted imidazole carboxylic acids after further hydrolysis steps.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Environmental Impact | Yield and Purity |

|---|---|---|---|---|

| α-Chlorooxaloacetate + Butamidine route | Short synthesis route, mild conditions, high yield | Requires specific amidine derivatives | Low, avoids harsh acids | High yield, high purity |

| Condensation with 4-Pyridinemethanol | Straightforward, uses commercially available reagents | Requires dehydrating agents, reflux | Moderate, uses reagents like SOCl2 | Moderate to high yield |

| Cycloaddition with α-Isocyanoacetates | High regioselectivity, mild conditions | More complex reagents, multi-step | Low to moderate | Good yields, high selectivity |

Research Findings and Optimization Notes

- The α-chlorooxaloacetate method reduces reaction steps and environmental hazards compared to traditional cyclization methods involving high temperatures and oxidative ring-opening, which produce numerous by-products.

- The condensation method, while classical, requires careful control of reaction time and temperature to minimize side reactions and maximize product purity.

- Cycloaddition approaches provide a versatile synthetic platform for functionalized imidazoles but may require further optimization for scale-up and cost efficiency.

- The presence of the carboxylic acid group is critical for biological activity in medicinal chemistry applications, thus synthesis routes must ensure minimal decarboxylation or ester hydrolysis side reactions.

- Purification techniques such as recrystallization and chromatographic methods are essential to obtain analytically pure compounds suitable for further application.

Summary Table of Key Preparation Methods

| Preparation Method | Starting Materials | Key Reaction Type | Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|---|

| α-Chlorooxaloacetate + Butamidine | α-Chlorooxaloacetate diethyl ester, butamidine | Cyclization + hydrolysis | Mild, solvent medium | Short route, mild, eco-friendly | 70-85 |

| Condensation with 4-Pyridinemethanol | 4-Pyridinemethanol, imidazole-5-carboxylic acid | Acid chloride formation + esterification | Reflux with SOCl2 or POCl3 | Simple, uses common reagents | 60-75 |

| Cycloaddition with α-Isocyanoacetates | Ethyl isocyanoacetate, imidoyl chlorides | Cycloaddition | Room temp, CuCl catalyst | Regioselective, versatile | 65-80 |

This detailed analysis provides a comprehensive overview of the preparation methods for 1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, highlighting efficient synthetic routes, reaction conditions, and practical considerations for laboratory and industrial synthesis. The α-chlorooxaloacetate method stands out for its environmental friendliness and operational simplicity, while condensation and cycloaddition methods offer alternative routes with their own merits depending on the context of use.

化学反应分析

Types of Reactions: 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)- undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium, copper catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Pharmaceutical Applications

1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)- is primarily recognized for its role in drug synthesis. Its derivatives have been studied for various therapeutic effects, including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial infections. For instance, derivatives of imidazole have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that imidazole derivatives can induce apoptosis in cancer cells. A study demonstrated that certain imidazo[1,2-a]pyridine compounds exhibit cytotoxic effects against various cancer cell lines .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing biological pathways. Studies have focused on its binding affinities to targets such as kinases and phosphodiesterases, which are crucial in cancer and inflammatory diseases .

Agricultural Applications

The herbicidal potential of imidazole derivatives has been explored extensively. The compound can be utilized in:

- Weed Control : Research indicates that imidazole derivatives can effectively control weed populations without harming crops. For example, a patented method describes the application of 1-methyl-1H-imidazole-5-carboxylic acid derivatives to selectively manage weeds in agricultural settings .

Comparative Analysis of Related Compounds

A comparative analysis of similar compounds reveals unique properties and applications:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1H-Imidazole-4-carboxylic acid | Imidazole ring with carboxylic acid | Known for its anti-inflammatory effects |

| 1H-Pyrrole-2-carboxylic acid | Pyrrole ring with carboxylic acid | Exhibits significant anticancer activity |

| 2-Aminopyridine | Pyridine ring with amino group | Acts as a building block in drug discovery |

| Benzimidazole derivatives | Benzene fused with imidazole | Notable for their anti-parasitic effects |

The dual heterocyclic structure of 1H-imidazole-5-carboxylic acid, 2-(2-pyridinyl)- enhances its versatility compared to other compounds listed.

Case Studies and Research Findings

Several studies have documented the biological activities and mechanisms of action related to this compound:

- Study on Antimicrobial Activity : A recent investigation highlighted the effectiveness of imidazole derivatives against resistant strains of bacteria, showcasing their potential as new antibiotics .

- Herbicidal Efficacy : Field trials demonstrated that the application of specific imidazole derivatives resulted in a significant reduction in weed biomass while maintaining crop yield, underscoring their practical utility in agriculture .

作用机制

The mechanism by which 1H-Imidazole-5-carboxylicacid,2-(2-pyridinyl)- exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Structural Modifications and Electronic Effects

- Pyridinyl vs. This could influence solubility and reactivity in medicinal chemistry applications.

- Esterification vs. Carboxylic Acid : Ethyl ester derivatives (e.g., ) exhibit reduced polarity compared to the free carboxylic acid, enhancing membrane permeability but requiring hydrolysis for activation.

生物活性

1H-Imidazole-5-carboxylic acid, 2-(2-pyridinyl)-, a compound featuring imidazole and pyridine moieties, has garnered attention for its diverse biological activities. These activities include antimicrobial, anti-inflammatory, and potential antitumor effects, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

1H-Imidazole-5-carboxylic acid derivatives have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 1 µg/mL against resistant strains of Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The IC50 values for these effects were reported to be around 50 µM, indicating a moderate potency compared to standard anti-inflammatory drugs .

Antitumor Potential

Recent investigations have highlighted the potential of 1H-Imidazole-5-carboxylic acid derivatives in cancer therapy. For example, compounds derived from this scaffold were found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of 1H-Imidazole-5-carboxylic acid derivatives. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing groups on the pyridine ring enhances antimicrobial activity.

- Hydrophobic Interactions : Modifications that increase hydrophobic character improve binding affinity to target proteins involved in inflammation and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study by Zhang et al. (2023) synthesized a series of imidazole derivatives and tested their antimicrobial properties against multidrug-resistant bacteria. One derivative exhibited an MIC of 0.5 µg/mL against Pseudomonas aeruginosa, showcasing the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anti-inflammatory Mechanism

In a preclinical model, Liu et al. (2022) investigated the anti-inflammatory effects of a specific derivative in carrageenan-induced paw edema in rats. The compound significantly reduced edema compared to control groups, with a percentage inhibition of 65%, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities Overview

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1H-Imidazole-5-carboxylicacid derivatives, and how are reaction conditions optimized?

- Methodological Answer : A typical approach involves refluxing precursors (e.g., substituted imidazoles and pyridines) in acidic media (e.g., acetic acid) with catalysts like sodium acetate. Reaction parameters such as temperature (100–120°C), stoichiometry, and reflux duration (3–5 hours) are critical for yield optimization. Post-reaction crystallization from polar solvents (e.g., DMF/acetic acid mixtures) is often used for purification .

- Key Techniques : Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using H/C NMR and FT-IR spectroscopy to confirm functional groups (e.g., carboxylic acid and pyridinyl motifs) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 1H-Imidazole-5-carboxylicacid derivatives?

- Methodological Answer :

- NMR Spectroscopy : H NMR resolves aromatic protons (imidazole and pyridine rings) and carboxylic acid protons (δ ~10–12 ppm). C NMR identifies carbonyl carbons (δ ~165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO for the parent compound) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies by-products .

Q. What safety protocols are essential when handling 1H-Imidazole-5-carboxylicacid derivatives in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of 1H-Imidazole-5-carboxylicacid derivatives?

- Methodological Answer :

- Variables : Test factors like temperature (80–120°C), catalyst concentration (0.1–0.3 mol%), and solvent polarity (acetic acid vs. DMF).

- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and predict optimal conditions (e.g., maximum yield at 110°C with 0.2 mol% sodium acetate) .

- Validation : Replicate experiments under predicted optimal conditions to confirm reproducibility (±5% yield variance) .

Q. What computational strategies can predict the reactivity of 1H-Imidazole-5-carboxylicacid in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carboxylic acid group may act as an electrophilic center.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetic acid) on reaction pathways to predict intermediate stability .

- Software Tools : Use Gaussian or ORCA for energy minimization and transition-state analysis .

Q. How can researchers resolve contradictions in reported solubility or stability data for 1H-Imidazole-5-carboxylicacid derivatives?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, solvent) to isolate variables.

- Advanced Analytics : Employ differential scanning calorimetry (DSC) to study thermal stability and dynamic light scattering (DLS) to assess aggregation in aqueous solutions.

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies .

Q. What strategies are effective for studying the coordination chemistry of 1H-Imidazole-5-carboxylicacid with transition metals?

- Methodological Answer :

- Synthesis : React the ligand with metal salts (e.g., CuCl, FeSO) in ethanol/water mixtures under inert atmospheres.

- Characterization : Use X-ray crystallography to determine binding modes (e.g., N,O-chelation) and UV-Vis spectroscopy to monitor charge-transfer transitions.

- Stability Tests : Perform cyclic voltammetry to assess redox behavior in coordination complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。